molecular formula C19H15N3O3S2 B4134825 5-Benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one

5-Benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B4134825
M. Wt: 397.5 g/mol
InChI Key: OKNZARABYZSXCT-UHFFFAOYSA-N
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Description

5-Benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a quinolinylsulfonyl group, and a thioxo-imidazolidinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazolidinone core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the thioxo group: This step may involve the reaction of the imidazolidinone with sulfurizing agents such as Lawesson’s reagent.

    Attachment of the benzyl group: This can be done via alkylation reactions using benzyl halides in the presence of a base.

    Incorporation of the quinolinylsulfonyl group: This step might involve sulfonylation reactions using quinoline derivatives and sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the quinolinyl or imidazolidinone rings.

    Substitution: Various substitution reactions can occur, especially on the benzyl and quinolinyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly if it exhibits activity against specific diseases or conditions.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    Chemical reactivity: Undergoing specific chemical reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-1-(8-quinolinylsulfonyl)-2-oxo-4-imidazolidinone: Similar structure but with an oxo group instead of a thioxo group.

    5-benzyl-1-(8-quinolinylsulfonyl)-2-thioxo-4-thiazolidinone: Similar structure but with a thiazolidinone ring instead of an imidazolidinone ring.

Uniqueness

The uniqueness of 5-Benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

5-benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S2/c23-18-15(12-13-6-2-1-3-7-13)22(19(26)21-18)27(24,25)16-10-4-8-14-9-5-11-20-17(14)16/h1-11,15H,12H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNZARABYZSXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=S)N2S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-Benzyl-1-quinolin-8-ylsulfonyl-2-sulfanylideneimidazolidin-4-one

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